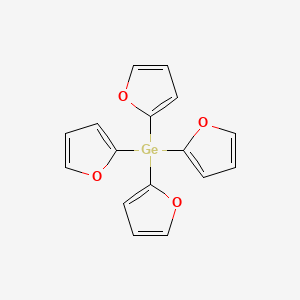
Germane, tetra-2-furanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane, tetra-2-furanyl- is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of four 2-furanyl groups attached to a central germanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Germane, tetra-2-furanyl- typically involves the reaction of germanium tetrachloride with 2-furanyl lithium or 2-furanyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete substitution of the chlorine atoms with 2-furanyl groups.
Industrial Production Methods: Industrial production of Germane, tetra-2-furanyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Germane, tetra-2-furanyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can lead to the formation of germanium hydrides.
Applications De Recherche Scientifique
Germane, tetra-2-furanyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Germane, tetra-2-furanyl- is used in the production of advanced materials, including semiconductors and polymers.
Mécanisme D'action
The mechanism of action of Germane, tetra-2-furanyl- involves its interaction with molecular targets and pathways within cells. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
- Germane, tetra-2-thienyl-
- Germane, tetra-2-pyridyl-
- Germane, tetra-2-phenyl-
Comparison: Germane, tetra-2-furanyl- is unique due to the presence of the 2-furanyl groups, which impart distinct chemical and physical properties Compared to Germane, tetra-2-thienyl-, it has a different electronic structure, leading to variations in reactivity and stability
Propriétés
Numéro CAS |
55811-78-4 |
|---|---|
Formule moléculaire |
C16H12GeO4 |
Poids moléculaire |
340.9 g/mol |
Nom IUPAC |
tetrakis(furan-2-yl)germane |
InChI |
InChI=1S/C16H12GeO4/c1-5-13(18-9-1)17(14-6-2-10-19-14,15-7-3-11-20-15)16-8-4-12-21-16/h1-12H |
Clé InChI |
HFNKPJYZCXQEDT-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)[Ge](C2=CC=CO2)(C3=CC=CO3)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)
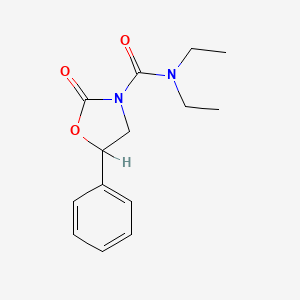
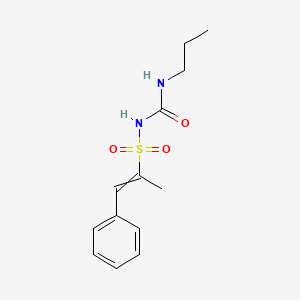


![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
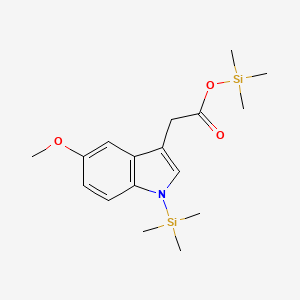
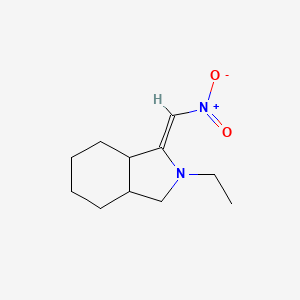

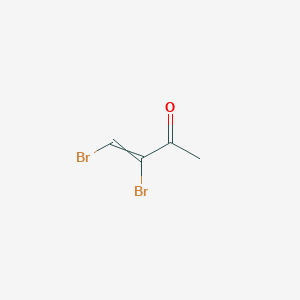

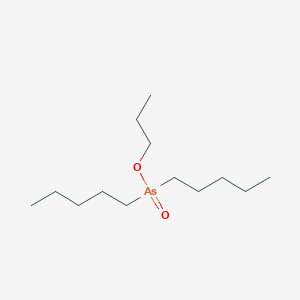
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
